molecular formula C15H15F2N3O3S B2956984 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide CAS No. 1251557-56-8

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide

Cat. No.: B2956984
CAS No.: 1251557-56-8
M. Wt: 355.36
InChI Key: KTSJUSANMNJIFF-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide features a 2-oxoimidazolidine core substituted with a 3,4-difluorophenyl group and an acetamide side chain terminating in a 2-oxothiolane (thiolan-3-yl) moiety. The imidazolidinone ring contributes rigidity, while the fluorine atoms on the phenyl group enhance metabolic stability and electronic properties. The 2-oxothiolan-3-yl group introduces a sulfur-containing heterocycle, which may influence solubility and binding interactions.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3S/c16-10-2-1-9(7-11(10)17)20-5-4-19(15(20)23)8-13(21)18-12-3-6-24-14(12)22/h1-2,7,12H,3-6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSJUSANMNJIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the difluorophenyl and oxothiolan groups. Common reagents used in these reactions include:

    Imidazolidinone formation: This step often involves the reaction of an amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the difluorophenyl group: This can be achieved through a halogenation reaction using reagents like N-bromosuccinimide (NBS) followed by a substitution reaction with a difluorophenyl compound.

    Attachment of the oxothiolan group: This step may involve the reaction of a thiol with an epoxide or a halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents like NBS, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its imidazolidinone core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, “this compound” could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.

Mechanism of Action

The mechanism of action of “2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” would depend on its specific biological target. Generally, compounds with an imidazolidinone core can interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenyl and oxothiolan groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, highlighting key differences in substituents, molecular features, and inferred properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Inferred Properties/Applications
Target Compound : 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide Imidazolidinone 3,4-Difluorophenyl, 2-oxothiolan-3-yl C₁₆H₁₆F₂N₃O₃S ~379.38 Enhanced metabolic stability (fluorine), sulfur-containing group may improve solubility or binding.
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide Imidazolidinone 3,4-Difluorophenyl, 3-methoxyphenethyl C₂₀H₂₁F₂N₃O₃ 389.40 Methoxy group increases lipophilicity; phenethyl chain may enhance CNS penetration.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 3,4-Dichlorophenyl, thiazole C₁₁H₈Cl₂N₂OS 303.17 Chlorine atoms increase electronegativity; thiazole aids coordination chemistry.
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thienopyrimidin-2-yl)thio)acetamide Thienopyrimidinone 3,4-Difluorophenyl, thioether-linked thienopyrimidine C₁₉H₁₈F₂N₃O₂S₂ 446.50 Sulfur bridges and fused heterocycles suggest kinase inhibition potential.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl, isopropylphenyl C₂₁H₂₈N₂O₄ 372.46 Morpholinone core may improve solubility; acetyl group could serve as a metabolic handle.
2-Oxoindoline derivatives (e.g., Compound 15) Indolinone Hydroxy, methyl, phenyl Variable ~300–400 Indolinones are associated with kinase inhibition; substituents modulate selectivity and potency.

Key Structural and Functional Insights:

Fluorination vs. Chlorination :

  • The target compound’s 3,4-difluorophenyl group offers smaller steric bulk and higher electronegativity compared to the 3,4-dichlorophenyl group in ’s compound. This may enhance target binding and reduce off-target interactions .

Heterocyclic Modifications: The 2-oxothiolan-3-yl group distinguishes the target compound from analogs with thiazole () or morpholinone () moieties.

Side Chain Flexibility :

  • The phenethyl chain in ’s compound introduces conformational flexibility, which might improve membrane permeability compared to the rigid thiolan ring in the target compound .

Biological Implications: While the provided evidence lacks direct pharmacological data for the target compound, structural analogs like thienopyrimidinone-acetamide hybrids () and 2-oxoindoline derivatives () highlight the importance of heterocyclic cores in modulating enzyme inhibition or receptor binding .

Biological Activity

The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide , identified by its CAS number 1251557-56-8, is a synthetic organic molecule belonging to the class of imidazolidinones. This compound has garnered attention in biological research due to its potential bioactive properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H15F2N3O3SC_{15}H_{15}F_{2}N_{3}O_{3}S, with a molecular weight of 355.36 g/mol. The structure includes an imidazolidinone core, which is known for its diverse biological activities.

Structural Characteristics

PropertyValue
IUPAC NameThis compound
CAS Number1251557-56-8
Molecular Weight355.36 g/mol
Molecular FormulaC15H15F2N3O3S

Antimicrobial Properties

Research indicates that compounds with imidazolidinone structures often exhibit significant antimicrobial activity. A study evaluating similar compounds found that they inhibited the growth of various bacterial strains, suggesting that This compound could possess comparable effects.

Antiviral Activity

The antiviral potential of this compound is also noteworthy. Studies on related imidazolidinones have shown efficacy against viruses such as HIV and influenza by disrupting viral replication processes. The specific mechanism likely involves interaction with viral proteins or host cell receptors.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have demonstrated their ability to induce apoptosis in cancer cells. The unique structural features of This compound may enhance its binding affinity to cancer-related targets, making it a candidate for further development in cancer therapy.

The exact mechanism of action for This compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
  • Receptor Interaction : It might bind to cellular receptors that play a role in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in tumor cells.

Study 1: Antimicrobial Efficacy

A comparative study on imidazolidinones demonstrated that derivatives similar to our compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl group significantly affected antimicrobial potency.

Study 2: Antiviral Mechanisms

Research published in a pharmacological journal highlighted the antiviral activity of imidazolidinones against influenza virus strains. The study suggested that these compounds interfere with the viral envelope's integrity.

Study 3: Cancer Cell Apoptosis

A recent investigation into the anticancer effects of imidazolidinones revealed that certain derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways.

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